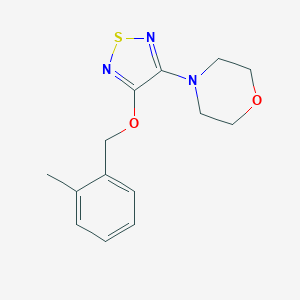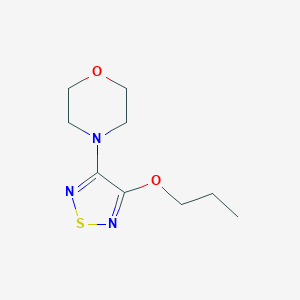![molecular formula C25H28N4O4 B246621 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical and Physiological Effects:
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Additionally, it has been shown to have a dose-dependent effect on the respiratory system, leading to respiratory depression at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide in lab experiments include its potential therapeutic applications and its well-established mechanism of action. However, limitations include its potential for respiratory depression at high doses and the need for further research to fully understand its effects and potential side effects.
Orientations Futures
For the research on 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide include further studies on its potential therapeutic applications, as well as its effects on different physiological systems. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced side effects. Finally, further research could focus on developing new methods for the synthesis of this compound, which could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide involves a multi-step process. The starting materials include 2-furan-2-yl-1H-benzo[d][1,2,3]triazole, piperidine-4-carboxylic acid, and 11-hydroxy-2,3,4,11-tetrahydrodibenzo[b,e][1,4]diazepine-10-carboxylic acid. The process involves the protection of the hydroxyl group on the dibenzodiazepine ring, followed by the coupling of the piperidine-4-carboxylic acid to form the amide bond. The final product is obtained after deprotection of the hydroxyl group and purification.
Applications De Recherche Scientifique
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. This compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, it has been studied for its potential anticonvulsant and muscle relaxant properties.
Propriétés
Formule moléculaire |
C25H28N4O4 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
1-[2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c26-25(32)16-10-12-28(13-11-16)22(31)15-29-19-7-2-1-5-17(19)27-18-6-3-8-20(30)23(18)24(29)21-9-4-14-33-21/h1-2,4-5,7,9,14,16,24,27H,3,6,8,10-13,15H2,(H2,26,32) |
Clé InChI |
PEYRUQCLEMUUBG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1 |
SMILES canonique |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)


![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)
![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)